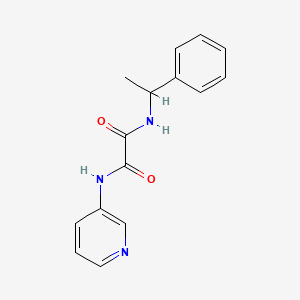![molecular formula C20H16ClF3N4O4 B2373465 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione CAS No. 303150-02-9](/img/structure/B2373465.png)
2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione is a complex organic molecule with significant implications in various scientific fields
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its reactivity and the development of new synthetic methodologies. It serves as a model compound for studying halogen interactions and piperazine chemistry.
Biology
In biological research, derivatives of this compound are explored for their potential biological activities, including antimicrobial and anticancer properties. The presence of the trifluoromethyl group often enhances the biological activity of organic molecules.
Medicine
The compound and its analogs are investigated for their potential as pharmaceutical agents. Specifically, the unique structural motifs may interact with biological targets, making them candidates for drug development.
Industry
In industrial applications, this compound can serve as an intermediate in the synthesis of more complex molecules used in agrochemicals, dyes, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione generally involves multiple steps, starting from readily available precursors. A common synthetic route might involve:
Formation of the Isoindole Core: : The isoindole-1,3(2H)-dione core can be synthesized through the reaction of phthalic anhydride with primary amines under acidic conditions.
Chloro- and Trifluoromethyl Pyridine Derivative: : The chlorination and trifluoromethylation of a pyridine derivative require specific conditions, often involving the use of chlorinating agents like thionyl chloride and trifluoromethylating agents such as trifluoromethyl iodide.
Piperazine Coupling: : The final step involves the coupling of the prepared pyridine derivative with a piperazine intermediate, facilitated by the presence of a coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide).
Industrial Production Methods
In industrial settings, the synthesis of this compound may be optimized for scale and yield. This optimization can include continuous flow synthesis techniques to enhance reaction control and efficiency, as well as the use of high-throughput screening to identify the most effective catalytic and reaction conditions.
化学反応の分析
Types of Reactions
The compound 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions:
Oxidation: : This compound can undergo oxidation reactions, particularly at the piperazine ring, where hydroxylation can introduce hydroxyl groups.
Reduction: : Reduction reactions can affect the nitro groups if present in any precursor, leading to amine functionalities.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution Reagents: : Sodium azide, thiolates.
Major Products Formed
The major products depend on the specific reactions undertaken:
Hydroxylated derivatives: from oxidation.
Aminated derivatives: from reduction.
Substituted pyridine derivatives: from nucleophilic substitution.
作用機序
The mechanism of action of 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione involves multiple molecular targets and pathways:
Molecular Targets: : The compound interacts with specific enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways: : The exact pathways depend on the biological context but may include inhibition of DNA synthesis or disruption of cell membrane integrity.
類似化合物との比較
Unique Features
The uniqueness of this compound lies in the combination of a piperazine ring, a pyridine ring with trifluoromethyl and chlorine substituents, and an isoindole core. This combination imparts unique reactivity and potential biological activity.
Similar Compounds
2-(2-{4-[3-chloro-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione: : Similar but lacks the trifluoromethyl group.
2-(2-{4-[2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione: : Lacks both chlorine and trifluoromethyl groups.
2-(2-{4-[2,3-dichloro-5-(trifluoromethyl)pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione: : Contains additional chlorine substituents on the pyridine ring.
This detailed exploration highlights the significance and versatility of the compound 2-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-2-oxoethoxy)-1H-isoindole-1,3(2H)-dione in various scientific and industrial domains.
特性
IUPAC Name |
2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-2-oxoethoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF3N4O4/c21-15-9-12(20(22,23)24)10-25-17(15)27-7-5-26(6-8-27)16(29)11-32-28-18(30)13-3-1-2-4-14(13)19(28)31/h1-4,9-10H,5-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YITCNCIDDSZFMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)CON3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF3N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
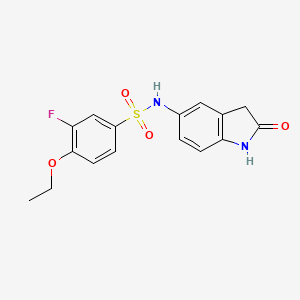
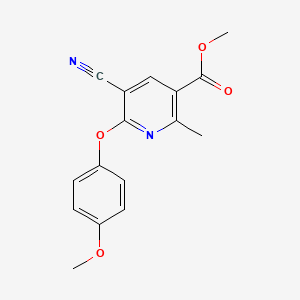
![3,5-Difluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2373387.png)
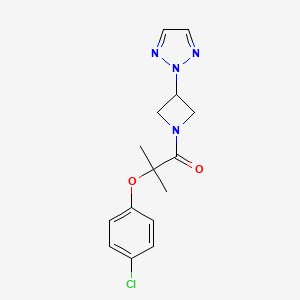
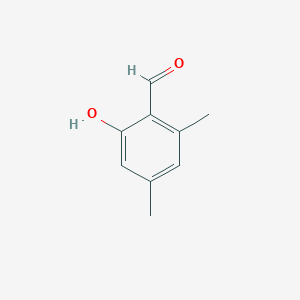
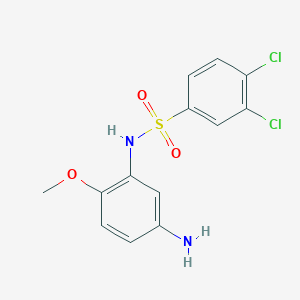
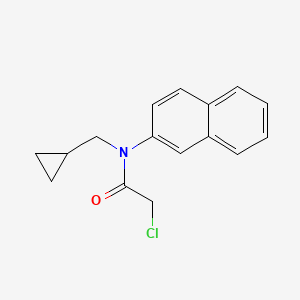
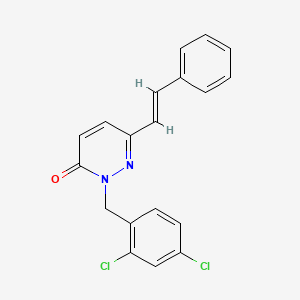
![2-(2-fluorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2373395.png)
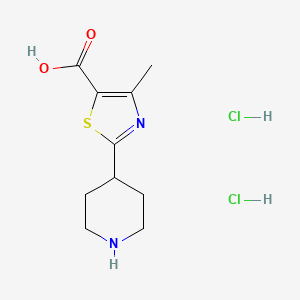
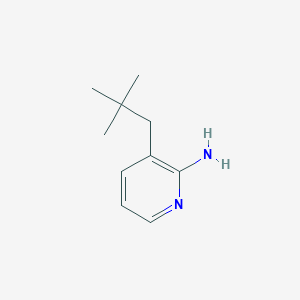
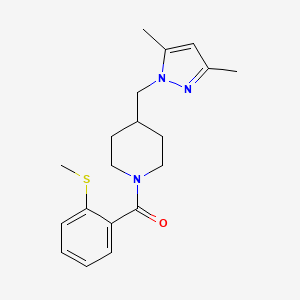
![methyl 4-[(3-chloro-4-fluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2373404.png)
